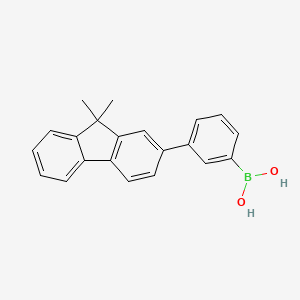![molecular formula C20H18FN5S B3010427 7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine CAS No. 863458-19-9](/img/structure/B3010427.png)
7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine is a derivative of triazolopyrimidine, a heterocyclic compound that has garnered interest due to its potential biological activity. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated. For instance, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been reported, highlighting the interest in triazolopyrimidine derivatives for their possible biological activities . Additionally, 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has been used as a ligand for divalent metal thiocyanates, further indicating the versatility and significance of triazolopyrimidine derivatives in coordination chemistry .
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives typically involves the formation of the triazolopyrimidine core followed by functionalization at various positions on the ring. Although the exact synthesis of 7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine is not detailed in the provided papers, the synthesis of related compounds can offer insights. For example, the synthesis of metal thiocyanate complexes with 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine suggests that the ligand can be prepared and then introduced to metal centers to form coordination compounds . This information could be extrapolated to hypothesize a potential synthetic route for the compound , involving the preparation of the triazolopyrimidine core, followed by the introduction of the appropriate phenylmethylsulfanyl and fluorophenylmethyl groups.
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazolopyrimidine ring, which can engage in various intermolecular interactions. The molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, for example, exhibits different supramolecular architectures depending on its crystal environment, with hydrogen bonding and π-π stacking interactions playing significant roles . These structural features are likely to be relevant to the compound of interest, as the presence of phenyl rings could facilitate π-π interactions, and the sulfur atom might engage in hydrogen bonding or other non-covalent interactions.
Chemical Reactions Analysis
The reactivity of triazolopyrimidine derivatives can be influenced by the substituents attached to the core ring. The provided papers do not discuss the chemical reactions of the specific compound , but they do provide information on the coordination chemistry of related compounds. For instance, the formation of metal thiocyanate complexes with 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine indicates that the nitrogen atoms on the triazolopyrimidine ring can act as coordination sites for metal ions . This suggests that the compound of interest may also participate in coordination chemistry, potentially forming complexes with metal ions through its nitrogen atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives can vary widely depending on their specific substituents. While the provided papers do not directly address the properties of 7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine, they do offer insights into the properties of structurally related compounds. For example, the solvate forms of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid demonstrate the influence of the crystal environment on the molecule's supramolecular structure . Additionally, the crystal packing of metal thiocyanate complexes with 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is determined by Van der Waals forces and hydrogen bonding, which could also be relevant to the physical properties of the compound .
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
The molecular structure of related compounds like 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been studied in various environments. These studies highlight the potential biological activity of the triazolo[1,5-a]pyrimidine molecule in coordination compounds and explore different three-dimensional supramolecular architectures through hydrogen bonding and π-π stacking interactions (Canfora et al., 2010).
Synthesis and Biological Activity
Efficient one-step procedures have been developed for the synthesis of triazolo[1,5-a]pyrimidine derivatives, demonstrating their potential as scaffolds for biologically active compounds. This includes the identification of compounds with the ability to inhibit influenza virus RNA polymerase (Massari et al., 2017).
Anticancer Potential
New derivatives of triazolo[1,5-a]pyrimidine have been synthesized and evaluated for their anticancer properties. This research indicates the potential use of these compounds in cancer treatments, as seen in studies on various cancer cell lines (Bakavoli et al., 2010).
Medicinal Chemistry Applications
The triazolo[1,5-a]pyrimidine scaffold is known for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular properties. Several clinical trials and marketed drugs highlight the significance of this moiety in medicinal chemistry (Merugu et al., 2022).
Synthetic Utility in Heterocyclic Chemistry
The synthetic utility of heteroaromatic azido compounds, including triazolo[1,5-a]pyrimidines, has been explored for preparing various structurally diverse compounds, indicating their versatility in synthetic chemistry (Westerlund, 1980).
Direcciones Futuras
Propiedades
IUPAC Name |
7-[(2,5-dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5S/c1-13-3-4-14(2)16(9-13)11-27-20-18-19(22-12-23-20)26(25-24-18)10-15-5-7-17(21)8-6-15/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMIINUIAZVNQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylindazol-3-yl)methanone](/img/structure/B3010344.png)
![(E)-N-[[4-(dimethylamino)phenyl]methyl]-N-ethyl-2-phenylethenesulfonamide](/img/structure/B3010346.png)
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B3010347.png)
![Benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010348.png)
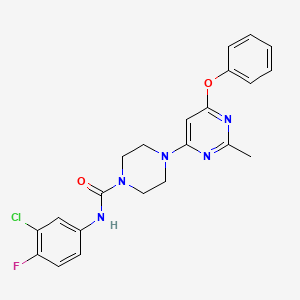
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone](/img/structure/B3010352.png)
![2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide](/img/structure/B3010354.png)

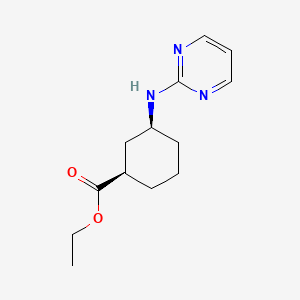
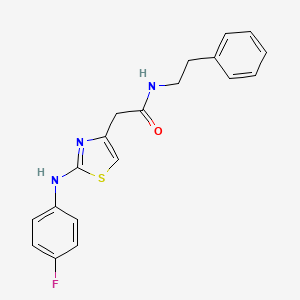
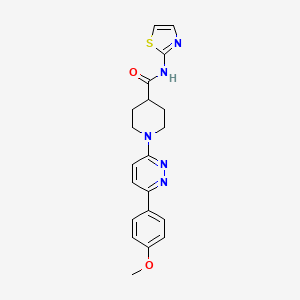
![2-Chloro-1-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B3010361.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B3010362.png)
